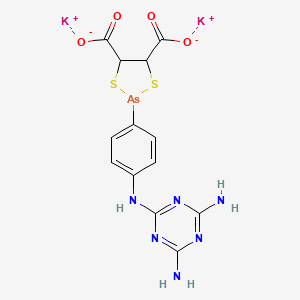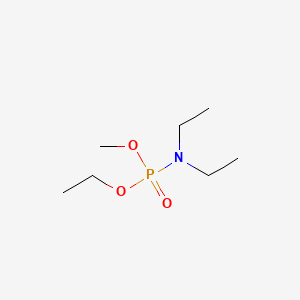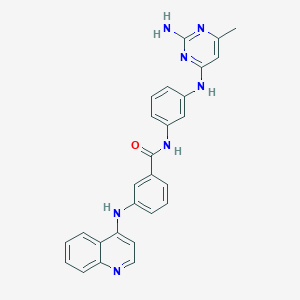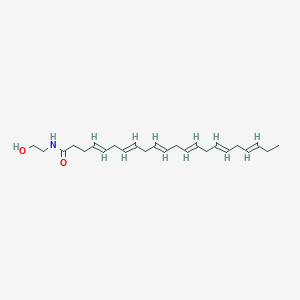
(S)-1-palmitoyl-2-linoleoyl-3-acetyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mosedipimod is a proprietary compound originally derived from Sika deer antler. It is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, and antlers of Sika deer. Mosedipimod has been used in trials studying the supportive care and treatment of chemotherapy-induced neutropenia .
Preparation Methods
The preparation of mosedipimod involves optimized synthetic routes. One such method includes the synthesis of EC18, a related compound, which has been evaluated in various pharmacological models . The industrial production methods for mosedipimod are not extensively documented, but it involves the use of specific reagents and conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Mosedipimod undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of mosedipimod .
Scientific Research Applications
Mosedipimod has a wide range of scientific research applications. It has been shown to improve lung function and reduce inflammation and fibrosis in animal models . It is being investigated for its potential against chemoradiation-induced oral mucositis and neutropenia, as well as against COVID-19 . Additionally, mosedipimod has applications in the treatment of immune system diseases, congenital disorders, and skin and musculoskeletal diseases . It is also being explored for its anticancer properties, particularly in enhancing the effects of other anticancer drugs .
Mechanism of Action
Mosedipimod accelerates endocytic trafficking of pattern recognition receptors, allowing for the swift removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) . This drug stimulates calcium influx into T lymphocytes and increases the production of various cytokines, including interleukin-2, interleukin-4, interleukin-12, interferon-gamma, and granulocyte-macrophage colony-stimulating factor . These actions stimulate the proliferation of hematopoietic stem cells, bone marrow stromal cells, and immune cells, including T and B lymphocytes, dendritic cells, and macrophages . Mosedipimod also enhances the cytolytic activity of natural killer cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 on cancer cells .
Comparison with Similar Compounds
. Similar compounds include other triacylglycerols and fatty acid esters. mosedipimod is unique due to its specific molecular structure and its derived origin from Sika deer antler . Other similar compounds include various monoacetyldiacylglycerides found in seed oils and milk fat .
Properties
Molecular Formula |
C39H70O6 |
|---|---|
Molecular Weight |
635.0 g/mol |
IUPAC Name |
[(2S)-1-acetyloxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3/b14-12-,19-18-/t37-/m0/s1 |
InChI Key |
GAKUNXBDVGLOFS-INJBRAEYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)

![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)
![4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile](/img/structure/B15073617.png)


![(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B15073623.png)


![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)


